Dimethyl-beta-cyclodextrin

Descripción

Overview of Cyclodextrins: Structure, Classification, and Fundamental Research Significance

Cyclodextrins are composed of glucose units linked by α-1,4-glycosidic bonds, forming a toroidal or doughnut-shaped structure. wikipedia.org This unique conformation results in a hydrophilic exterior and a hydrophobic internal cavity. mdpi.com The hydrophilic nature of the outer surface makes them water-soluble, while the hydrophobic core can encapsulate other, typically hydrophobic, "guest" molecules of suitable dimensions. wikipedia.orgnih.gov This encapsulation, known as inclusion complexation, is a cornerstone of their research significance, as it can alter the physicochemical properties of the guest molecule, such as increasing its solubility and stability. wikipedia.org

The primary types of natural cyclodextrins are classified based on the number of glucopyranose units they contain:

Alpha-cyclodextrin (α-CD): Composed of six glucose units. wikipedia.org

Beta-cyclodextrin (B164692) (β-CD): Composed of seven glucose units. wikipedia.org

Gamma-cyclodextrin (γ-CD): Composed of eight glucose units. wikipedia.org

The size of the internal cavity varies with the number of glucose units, influencing the size of the guest molecule that can be accommodated. Beta-cyclodextrin, with its intermediate cavity size, is particularly versatile and widely studied for its ability to form stable inclusion complexes with a broad range of molecules. nih.gov

The fundamental research significance of cyclodextrins lies in their ability to act as molecular containers, which has led to their application in diverse areas such as pharmaceuticals, food science, and environmental chemistry. wikipedia.orgnih.gov They are instrumental in enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs. nih.gov

Evolution and Significance of Cyclodextrin (B1172386) Derivatives in Supramolecular Chemistry

While natural cyclodextrins possess valuable properties, their application can be limited by factors such as their aqueous solubility, particularly in the case of β-cyclodextrin. nih.govnih.gov To overcome these limitations and to enhance their complexation capabilities, chemical modification of the hydroxyl groups on the cyclodextrin structure has become a significant area of research. mdpi.comnih.gov This has led to the development of a wide range of cyclodextrin derivatives with improved properties. mdpi.comnih.gov

The modification of cyclodextrins is a key aspect of supramolecular chemistry, which focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.comrsc.org By introducing various functional groups, researchers can tailor the properties of cyclodextrins, such as their solubility, and the stability and selectivity of the inclusion complexes they form. nih.govnih.gov These derivatives have expanded the applications of cyclodextrins in fields like drug delivery, catalysis, and the development of "smart" materials. nih.govyoutube.com

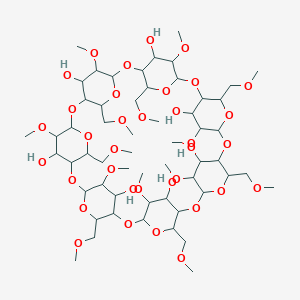

Definition and Structural Characteristics of Dimethyl-beta-cyclodextrin (Heptakis(2,6-O-dimethyl)-β-cyclodextrin)

This compound (DIMEB), specifically Heptakis(2,6-O-dimethyl)-β-cyclodextrin, is a chemically modified derivative of β-cyclodextrin. mdpi.comontosight.ai In this derivative, the hydroxyl groups at the 2 and 6 positions of each of the seven glucose units of the β-cyclodextrin molecule are replaced by methyl groups. chemodex.com This specific methylation pattern results in a total of 14 methyl groups per molecule.

The molecular formula for Heptakis(2,6-O-dimethyl)-β-cyclodextrin is C₅₆H₉₈O₃₅. chemicalbook.com The introduction of these methyl groups significantly alters the physicochemical properties of the parent β-cyclodextrin. The methylation increases the hydrophobicity of the internal cavity while also disrupting the intramolecular hydrogen bonding that contributes to the lower solubility of native β-cyclodextrin. mdpi.comnih.gov This results in a derivative with enhanced water solubility and a greater ability to form inclusion complexes with lipophilic guest molecules. mdpi.comchemodex.com

Table 1: Structural and Physical Properties of this compound

| Property | Value |

| Synonyms | DIMEB, 2,6-di-O-methyl-beta-cyclodextrin, DM-β-CD |

| CAS Number | 51166-71-3 |

| Molecular Formula | C₅₆H₉₈O₃₅ |

| Molecular Weight | ~1331.36 g/mol |

| Structure | A β-cyclodextrin ring with methyl groups at the 2 and 6 positions of each glucose unit. |

| Data sourced from multiple references. ontosight.aichemodex.comchemicalbook.com |

Academic Rationale for Dimethylation of Beta-Cyclodextrin and Research Focus

The primary academic rationale for the dimethylation of β-cyclodextrin is to overcome its relatively low water solubility and to improve its capacity as a host molecule in inclusion complexes. nih.govnih.gov Native β-cyclodextrin has a tendency to form intramolecular hydrogen bonds, which makes it more rigid and limits its solubility. researchgate.net By replacing the hydroxyl groups with methyl groups, these hydrogen bonds are disrupted, leading to a significant increase in aqueous solubility. nih.govnih.gov For instance, the solubility of Heptakis(2,6-O-dimethyl)-β-cyclodextrin in water is about 30 times greater than that of the parent β-cyclodextrin. nih.gov

Furthermore, the methylation extends the hydrophobic cavity of the cyclodextrin, which can lead to the formation of more stable inclusion complexes with hydrophobic guest molecules. nih.govnih.gov This enhanced complexation efficiency is a major focus of research, as it has significant implications for various applications.

The primary research focus for this compound includes:

Enhanced Drug Delivery: Investigating its ability to increase the solubility, stability, and bioavailability of poorly soluble drugs. mdpi.comchemicalbook.com

Supramolecular Chemistry: Studying the thermodynamics and kinetics of its inclusion complexes to better understand host-guest interactions. mdpi.comnih.gov

Biotechnology: Utilizing its properties in cell culture and other biotechnological processes. researchgate.net

Analytical Chemistry: Employing it as a chiral selector in separation techniques. nih.gov

Structure

2D Structure

Propiedades

IUPAC Name |

37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKBSGBYSPTPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128446-36-6 | |

| Record name | O-Methyl-beta-cyclodextrin (1.8 methyls per saccharide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128446366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Derivatization Strategies of Dimethyl Beta Cyclodextrin

Established Synthetic Pathways for Methylated Beta-Cyclodextrins

The methylation of β-cyclodextrin is a fundamental process that improves its solubility and inclusion capabilities. This has been historically achieved through robust chemical reactions, with newer methods focusing on environmental sustainability.

Traditional Methylation Techniques (e.g., alkaline conditions with dimethyl sulfate (B86663) or halomethane)

Historically, the synthesis of methylated β-cyclodextrins has been dominated by methods that employ strong bases and potent methylating agents. google.com A prevalent technique involves the use of dimethyl sulfate or a halomethane, such as methyl halide, in an alkaline environment. google.comwikipedia.org These reactions are typically conducted under mild conditions at normal temperature and pressure. google.com For instance, one industrial method involves drying β-cyclodextrin and then reacting it with methyl sulfate in the presence of anhydrous barium oxide, barium hydroxide (B78521), and N,N-dimethylformamide at controlled temperatures. patsnap.com While effective, these traditional methods often utilize toxic reagents like dimethyl sulfate and methyl halide, posing risks to researchers and the environment. google.com

Greener Synthetic Approaches (e.g., using dimethyl carbonate)

In a move towards more environmentally friendly processes, dimethyl carbonate has emerged as a "green" methylating agent, offering a safer alternative to the more hazardous traditional reagents. google.com A novel synthesis process involves the reaction of β-cyclodextrin with dimethyl carbonate in the presence of anhydrous potassium carbonate as a catalyst, typically in a solvent like N,N-dimethylformamide (DMF). nih.govsigmaaldrich.com This method is advantageous due to its simple process conditions, high conversion rate of β-cyclodextrin (30-69%), and the production of a product with a significant average degree of substitution (1.6-14.2). google.com The reaction parameters, such as the molar ratio of dimethyl carbonate to β-cyclodextrin, reaction temperature (ranging from 0-95°C), and reaction time (2-24 hours), are crucial factors that influence the average degree of substitution of the final methyl-β-cyclodextrin product. google.comnih.gov

Selective Methylation and Functionalization of Dimethyl-beta-cyclodextrin

Beyond simple methylation, the selective modification of this compound is critical for creating tailored molecules with specific functionalities. This requires intricate strategies to control the site of derivatization.

Strategies for Site-Specific Derivatization (e.g., mono-6-O-protection, monodemethylation)

Achieving site-specific derivatization of β-cyclodextrin is a complex task due to the similar reactivity of its many hydroxyl groups. beilstein-journals.org Several strategies have been developed to achieve monofunctionalization, particularly at the primary 6-position. These include:

Mono-6-O-protection: This involves protecting the primary hydroxyl group at the 6-position with a bulky group like tert-butyldimethylsilyl, tert-butyldiphenylsilyl, or trityl. This is followed by methylation of the remaining hydroxyl groups and subsequent deprotection to yield a selectively methylated β-cyclodextrin. acs.org

Monodemethylation: This strategy involves the selective removal of a single methyl group from a per-methylated cyclodextrin (B1172386). acs.org

Monotosylation: The use of tosyl chloride to selectively functionalize the C-6 hydroxyl group is a widely used method. beilstein-journals.org However, this often results in a mixture of products that require purification. beilstein-journals.org

Preparation of Monofunctionalized this compound Derivatives (e.g., 6-monohalo, 6-monoamino)

The synthesis of monofunctionalized dimethyl-β-cyclodextrin derivatives opens up possibilities for further chemical modifications. The preparation of 6-monoamino and 6-monohalo derivatives are key examples:

6-Monoamino Derivatives: 6-monoamino-β-cyclodextrin can be prepared through a multi-step process that often starts with monotosylation of the primary rim, followed by the introduction of an azide (B81097) group and subsequent reduction to the amine. beilstein-journals.orgcore.ac.uk

6-Monohalo Derivatives: A series of 6-monohalo (chloro, bromo, and iodo) β-cyclodextrin derivatives with varying degrees of methylation can be synthesized from the corresponding methylated cyclodextrin amines via a diazotization/nucleophilic displacement reaction. acs.orgacs.org The reactivity of the starting amino cyclodextrin is influenced by its methylation pattern, with selectively methylated amines showing slower but more complete conversion to the desired monohalogenated product. acs.orgacs.org

Synthesis of Monofunctionalized this compound Derivatives

| Derivative | Synthetic Precursor | Key Reaction | Reference |

|---|---|---|---|

| 6-Monoamino-β-cyclodextrin | 6-Monotosyl-β-cyclodextrin | Azidation followed by reduction | beilstein-journals.orgcore.ac.uk |

| 6-Monohalo-β-cyclodextrin | Methylated 6-amino-β-cyclodextrin | Diazotization/nucleophilic displacement | acs.orgacs.org |

Novel Synthetic Routes for Selectively Methylated Beta-Cyclodextrin (B164692) (e.g., copper complex sandwich protection strategy)

A novel and efficient one-pot synthesis for selectively methylated β-cyclodextrin utilizes a copper(II) complex to act as a "sandwich," protecting the secondary hydroxyl groups. mdpi.comnih.gov In this method, a copper(II)-β-cyclodextrin complex is formed in an alkaline medium, which is necessary for the subsequent methylation reaction. mdpi.com This sandwich structure effectively blocks the reactivity of the secondary hydroxyl groups, directing the methylation, using an agent like dimethyl sulfate, to the primary hydroxyl groups. mdpi.com This innovative approach significantly shortens the synthesis from a classical five-step procedure to a single stage, offering a more economical and streamlined route to monofunctionalized β-cyclodextrin. mdpi.comresearchgate.net

Comparison of Synthetic Routes for Selectively Methylated Beta-Cyclodextrin

| Method | Key Feature | Number of Steps | Advantage | Reference |

|---|---|---|---|---|

| Classical Procedure | Protection and deprotection of hydroxyl groups | Five | Established methodology | nih.gov |

| Copper Complex Sandwich Strategy | In-situ protection of secondary hydroxyls | One | Economical, single-stage reaction | mdpi.comresearchgate.net |

Conjugation and Polymerization Approaches for this compound

Conjugation and polymerization represent advanced strategies to augment the molecular weight and functionality of this compound. These methods facilitate the creation of novel supramolecular systems and functional materials by covalently linking the cyclodextrin to other molecules or to each other, forming polymeric structures.

Covalent Conjugation via Ester Linkages

Covalent modification of this compound through the formation of ester linkages is a well-established method for attaching a variety of functional molecules. This approach is particularly valuable for conjugating molecules that possess carboxylic acid groups. The process typically involves the activation of the carboxylic acid to form a more reactive species, such as an acid chloride, which can then react with the hydroxyl groups of the cyclodextrin.

One illustrative example of this strategy is the synthesis of a diclofenac-cyclodextrin conjugate. cuni.cz In this synthesis, the carboxylic acid of the diclofenac (B195802) molecule is converted to its corresponding acid chloride. This reactive intermediate is then reacted with beta-cyclodextrin to form a covalent ester bond. cuni.cz This method allows for the stable attachment of the guest molecule to the cyclodextrin rim. The stability of the resulting ester bond can be influenced by enzymatic conditions, with studies showing that some ester linkages are resistant to hydrolysis by certain esterases. cuni.cz

The hydroxyl groups on the cyclodextrin molecule can also be modified by an electrophilic reagent, which can make them more susceptible to nucleophilic substitution, providing another route to achieve conjugation. cuni.cz The ability to form these stable covalent conjugates through ester linkages significantly expands the functional possibilities of this compound, allowing for its integration into more complex delivery systems and materials. researchgate.net

Synthesis of this compound-Based Polymers

The synthesis of polymers incorporating this compound can be achieved through several strategic approaches, leading to materials with multiple recognition sites and enhanced biocompatibility. acs.org These polymers can feature varied architectures, including linear, grafted, branched, and hyperbranched structures, where the cyclodextrin units are either part of the main polymer chain or appended as side groups. acs.org

One common method for creating cyclodextrin-based polymers is through the polycondensation of cyclodextrins with a cross-linking agent such as epichlorohydrin (B41342) in an alkaline solution. google.com Another significant approach involves the creation of cyclodextrin nanosponges, which are crosslinked polymers forming a three-dimensional network. beilstein-journals.orgresearchgate.net These can be synthesized through mechanochemical methods, such as ball milling, using a crosslinker like 1,1'-carbonyldiimidazole. beilstein-journals.orgresearchgate.net This solvent-free method is considered a green synthetic route. beilstein-journals.orgresearchgate.net The properties of the resulting polymer network can be tuned by adjusting the molar ratio of the cyclodextrin to the cross-linking agent. beilstein-journals.orgresearchgate.net

A different strategy for polymer synthesis is the direct polymerization of cyclodextrin-containing monomers. acs.org This can be accomplished by first creating vinyl derivatives of the cyclodextrin, which can then undergo radical copolymerization. google.com Alternatively, functionalized cyclodextrins can be coupled to existing polymer backbones. acs.orggoogle.com For instance, amino-functionalized beta-cyclodextrin derivatives can act as bifunctional monomers and be polymerized with diimidates. google.com

The table below summarizes the molar ratios used in the ball-mill synthesis of beta-cyclodextrin nanosponges with carbonyldiimidazole as the crosslinker, a method that yields an insoluble, crosslinked polymer. beilstein-journals.orgresearchgate.net

| Reactant | Molar Ratio (Cyclodextrin:Crosslinker) | Synthesis Method | Resulting Polymer |

| Beta-cyclodextrin | 1:2 | Ball Milling | Insoluble Nanosponge |

| Beta-cyclodextrin | 1:4 | Ball Milling | Insoluble Nanosponge |

| Beta-cyclodextrin | 1:8 | Ball Milling | Insoluble Nanosponge |

These synthetic routes provide a versatile toolkit for developing advanced this compound-based polymeric materials with tailored properties for various applications.

Continuous Flow Synthesis Techniques for Derivatized Cyclodextrins

Continuous flow synthesis has emerged as a powerful technique for the production of derivatized cyclodextrins, offering advantages in terms of safety, speed, and scalability over traditional batch methods. beilstein-journals.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. google.com

A notable application of this technique is the multi-step synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin from its native form. beilstein-journals.org This process involves three sequential reactions: monotosylation, azidation, and reduction, each of which has been optimized for continuous flow conditions. beilstein-journals.org While a solvent exchange is necessary after the initial tosylation step, the subsequent azidation and reduction steps can be coupled into a single, continuous flow system. beilstein-journals.org This integrated approach significantly reduces reaction times from hours to minutes compared to batch processes. beilstein-journals.org

A patent for a manufacturing process for cyclodextrin derivatives outlines the general parameters for a continuous or semi-continuous flow reaction. google.com The feedstock, containing the cyclodextrin starting material and substituent precursors, is flowed through a reactor with precise control over the operational conditions. google.com

The following table details the optimized conditions for the continuous flow synthesis of key intermediates in the production of 6-monoamino-6-monodeoxy-β-cyclodextrin. beilstein-journals.org

| Reaction Step | Temperature (°C) | Residence Time (min) | Pressure (bar) | Key Reagents |

| Monotosylation | 125 | 2.2 - 5.3 | - | β-cyclodextrin, p-toluenesulfonyl chloride |

| Azidation | 125 | 10 | - | 6A-O-(p-toluenesulfonyl)-β-CD, Sodium Azide |

| Reduction | 25 | - | 1 | 6A-azido-6A-deoxy-β-CD, H2 (gas) |

These findings demonstrate the feasibility and advantages of employing continuous flow techniques for the controlled and efficient synthesis of derivatized cyclodextrins, paving the way for more streamlined and scalable production of these valuable compounds.

Supramolecular Chemistry and Host Guest Interactions of Dimethyl Beta Cyclodextrin

Fundamental Principles of Inclusion Complex Formation by Cyclodextrins

Cyclodextrins are a class of cyclic oligosaccharides that have garnered significant attention in the field of supramolecular chemistry due to their ability to form inclusion complexes with a wide variety of guest molecules. oatext.comwikipedia.org These unique structures are composed of α-(1,4) linked glucopyranose units, forming a toroidal or cone-like shape. wikipedia.orgmdpi.com The most common forms are α-, β-, and γ-cyclodextrin, which consist of six, seven, and eight glucose units, respectively. wikipedia.orgmdpi.com This distinctive architecture results in a hydrophilic exterior and a hydrophobic internal cavity, enabling them to encapsulate other molecules, referred to as "guests," in a process known as host-guest chemistry. oatext.comwikipedia.org

The formation of an inclusion complex is a dynamic equilibrium process where a guest molecule is enveloped, either partially or fully, within the cyclodextrin (B1172386) cavity. nih.gov This encapsulation can lead to favorable modifications in the physicochemical properties of the guest molecule, such as increased solubility, stability, and bioavailability, making cyclodextrins valuable in various applications, including pharmaceuticals and food science. researchgate.netijpsjournal.commdpi.com

Host-Guest Chemistry Principles and Thermodynamics

The interaction between a cyclodextrin (host) and a guest molecule is a prime example of host-guest chemistry, governed by non-covalent interactions. mdpi.com The formation of an inclusion complex is a thermodynamically driven process, and the stability of the resulting complex is quantified by the binding or stability constant (K). mdpi.comscilit.com A higher K value signifies a more stable complex. mdpi.com

The thermodynamics of complexation can be described by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation: ΔG = ΔH - TΔS. A spontaneous complex formation is indicated by a negative ΔG value. mdpi.comresearchgate.net

| Thermodynamic Parameter | Description | Significance in Complexation |

| Gibbs Free Energy (ΔG) | The overall energy change of the system during complex formation. | A negative value indicates a spontaneous and favorable complexation process. mdpi.comresearchgate.net |

| Enthalpy (ΔH) | The heat change of the system, reflecting the net effect of bond breaking and bond formation. | A negative value suggests that the interactions between the host and guest are stronger than the interactions that were broken. nih.govresearchgate.net |

| Entropy (ΔS) | The change in the degree of randomness or disorder of the system. | A positive value often results from the release of ordered water molecules from the cyclodextrin cavity, favoring complexation. scilit.comresearchgate.net |

Driving Forces for Complexation: Hydrophobic Interactions, Van der Waals Forces, Hydrogen Bonding, and Dipole-Dipole Interactions

The formation and stability of cyclodextrin inclusion complexes are governed by a combination of several non-covalent interactions. mdpi.comresearchgate.net

Hydrophobic Interactions: This is often considered the primary driving force. The hydrophobic cavity of the cyclodextrin provides a favorable environment for nonpolar guest molecules or the nonpolar regions of guest molecules, leading to their inclusion from the surrounding aqueous medium. researchgate.netacs.org

Van der Waals Forces: These are weak, short-range attractive forces that occur between the guest molecule and the atoms lining the interior of the cyclodextrin cavity. researchgate.netacs.org Despite being individually weak, the cumulative effect of these interactions significantly contributes to the stability of the complex. mdpi.com

Dipole-Dipole Interactions: These electrostatic interactions occur between polar guest molecules and the polar groups of the cyclodextrin. acs.org

Other contributing factors include the release of high-energy water molecules from the cavity upon guest inclusion and the relief of conformational strain in the cyclodextrin molecule. researchgate.net

Role of Dimethylation in Modulating Host-Guest Interactions

The chemical modification of native cyclodextrins, such as β-cyclodextrin, can significantly alter their properties and enhance their complexation abilities. Dimethyl-beta-cyclodextrin (DM-β-CD), specifically heptakis(2,6-di-O-methyl)-β-cyclodextrin, is a derivative where the hydroxyl groups at the 2 and 6 positions of each glucose unit are replaced by methoxy (B1213986) groups. nih.gov This methylation has profound effects on the host-guest interactions.

Impact of Methylation on Cavity Properties and Hydrophobicity

Furthermore, methylation extends the depth of the cyclodextrin cavity without causing significant distortion of its ring structure. nih.gov This elongation of the cavity can improve the encapsulation of certain guest molecules, leading to more stable inclusion complexes. nih.gov

Influence of Methylation on Intramolecular Hydrogen Bond Networks and Host Flexibility

Native β-cyclodextrin possesses a belt of intramolecular hydrogen bonds between the secondary hydroxyl groups of adjacent glucose units. beilstein-journals.org This network of hydrogen bonds contributes to the rigidity of the cyclodextrin molecule. beilstein-journals.org

The methylation at the 2- and 6-positions in this compound disrupts this intramolecular hydrogen bond network, particularly on the primary face. nih.govnih.gov This disruption leads to a significant increase in the flexibility of the host molecule. nih.govmdpi.com A more flexible host can better adapt its conformation to accommodate a guest molecule, potentially leading to a more favorable fit and stronger binding. nih.gov

Enhanced Binding Affinity and Stability of this compound Inclusion Complexes

The structural and electronic modifications resulting from dimethylation generally lead to an enhanced binding affinity and increased stability of the inclusion complexes formed by DM-β-CD compared to its parent β-cyclodextrin. nih.govresearchgate.net

Studies have shown that methylation can increase the stability of host-guest complexes by up to approximately 1.2 kcal/mol for certain guests. nih.gov For instance, the binding free energy for the complex of DM-β-CD with phenol (B47542) was found to be significantly more negative (-5.23 kcal/mol) compared to the complex with β-CD (-2.62 kcal/mol), indicating a much more stable complex. nih.govnih.gov This increased stability is attributed to a combination of factors, including stronger van der Waals interactions and, in some cases, stronger intermolecular hydrogen bonds between the guest and the modified host. nih.govresearchgate.net The greater flexibility of the DM-β-CD molecule allows for a more optimal arrangement of the guest within the cavity, maximizing these favorable interactions. nih.govmdpi.com

Stoichiometry and Structural Configurations of this compound Inclusion Complexes

The formation of inclusion complexes between this compound (DM-β-CD) and guest molecules is a dynamic process governed by the principles of supramolecular chemistry. The stoichiometry and structural arrangement of these complexes are crucial determinants of their physicochemical properties and potential applications.

Determination of Complex Stoichiometry (e.g., 1:1, 1:2 ratios)

The stoichiometry of an inclusion complex, which describes the molar ratio of the host (DM-β-CD) to the guest molecule, is a fundamental characteristic. Various analytical techniques are employed to elucidate this ratio, with the continuous variation method, also known as Job's plot, being a widely used approach. mdpi.comscispace.comcsic.es This method involves preparing a series of solutions with varying mole fractions of the host and guest while keeping the total molar concentration constant. scispace.com By monitoring a physical property that changes upon complexation, such as absorbance or NMR chemical shifts, the stoichiometry can be determined from the mole fraction at which the maximum change is observed. mdpi.comscispace.com A maximum at a mole fraction of 0.5 typically indicates a 1:1 stoichiometry. scispace.com

For many guest molecules, the predominant stoichiometry with DM-β-CD is 1:1. This has been observed for a variety of compounds, including docetaxel (B913), mianserin (B1677119), and certain phenol derivatives. tandfonline.comnih.govnih.govnih.gov For instance, phase solubility studies of tretinoin (B1684217) with DM-β-CD indicated a primary 1:1 stoichiometry, although mathematical modeling suggested the potential for 1:2 complexes as well. nih.govnih.gov Similarly, while most inclusion complexes exhibit a 1:1 ratio, the formation of 1:2 or even 2:1 complexes, where two guest molecules are included in one or two cyclodextrin cavities, respectively, has been reported. scispace.com Isothermal titration calorimetry (ITC) studies of mianserin hydrochloride with DM-β-CD suggested a stoichiometry coefficient close to a 1.5 ratio, indicating a more complex interaction than a simple 1:1 model. mdpi.com

The determination of stoichiometry is critical as it directly influences the efficiency of encapsulation and the resulting properties of the complex.

Conformation and Orientation of Guest Molecules within the this compound Cavity

The therapeutic efficacy and stability of a guest molecule can be significantly altered upon inclusion within the DM-β-CD cavity, making the study of its conformation and orientation paramount. The hydrophobic inner cavity of the DM-β-CD molecule provides a suitable environment for the encapsulation of non-polar or poorly water-soluble guest molecules. mdpi.com The orientation of the guest within this cavity is influenced by a combination of factors, including van der Waals forces, hydrophobic interactions, and the potential for hydrogen bonding between the guest and the hydroxyl or methoxy groups of the cyclodextrin. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY), is a powerful tool for elucidating the spatial proximity between the protons of the host and guest molecules, thereby providing insights into the inclusion geometry. nih.gov For example, ¹H-NMR studies have been instrumental in confirming the inclusion of tretinoin within the DM-β-CD cavity by observing changes in the chemical shifts of the H3 and H5 protons located inside the cyclodextrin. nih.gov

Computational methods, such as molecular modeling and density functional theory (DFT) calculations, complement experimental data by providing energetic and structural details of the inclusion complex. nih.govacs.org These studies can predict the most stable conformation of the guest molecule within the cavity. For instance, in the case of the mianserin:DM-β-CD complex, computational results indicated that different aromatic rings of mianserin could be embedded within the cyclodextrin cavity, leading to various stable configurations. nih.gov Similarly, for the complex with phenol, the hydroxyl group of the phenol molecule was found to interact with the primary face of the DM-β-CD. nih.gov

The orientation of the guest molecule can be quite specific. In the crystal structure of the naringenin (B18129)/DM-β-CD complex, the 4-hydroxyphenyl group of naringenin is deeply immersed in the cavity, while the chromone (B188151) group remains outside the narrow rim. mdpi.com This specific orientation is crucial for the stability and properties of the resulting complex.

Host-Guest Studies with Diverse Chemical Species

The versatility of DM-β-CD as a host molecule is evident from its ability to form inclusion complexes with a wide array of chemical species, ranging from small organic molecules to larger biomolecules.

Inclusion of Small Organic Molecules (e.g., phenol derivatives, mianserin, tretinoin, docetaxel)

DM-β-CD has been extensively studied for its ability to form inclusion complexes with various small organic molecules, leading to enhanced solubility, stability, and bioavailability.

Phenol Derivatives: The inclusion of phenol and its derivatives into the DM-β-CD cavity has been a subject of both experimental and theoretical investigations. These studies have shown that the hydrophobic phenyl group is typically encapsulated within the cyclodextrin cavity. nih.govresearchgate.net The interaction is further stabilized by hydrogen bonds between the hydroxyl group of the phenol and the functional groups on the rim of the DM-β-CD. nih.gov Theoretical calculations have indicated that the binding energy of the DM-β-CD/phenol complex is significantly more favorable than that of the native β-cyclodextrin/phenol complex, highlighting the enhanced complexing ability of the methylated derivative. nih.gov

Mianserin: The antidepressant drug mianserin forms stable 1:1 inclusion complexes with DM-β-CD in aqueous solutions. nih.govacs.org Computational studies have explored various possible orientations of the mianserin molecule within the cyclodextrin cavity, with different aromatic rings of the drug being encapsulated. nih.gov Isothermal titration calorimetry experiments have confirmed the spontaneous nature of the complexation process. mdpi.com

Tretinoin: The complexation of the poorly water-soluble drug tretinoin with DM-β-CD has been shown to significantly improve its physicochemical properties. nih.govnih.gov Phase solubility studies have primarily indicated the formation of a 1:1 complex, leading to the solubilization of tretinoin. nih.govnih.gov Spectroscopic analyses, including ¹H-NMR, have confirmed the inclusion of the tretinoin molecule within the cyclodextrin cavity, with molecular modeling suggesting that the side chain containing the carboxylic acid group is included. nih.govnih.gov

Docetaxel: The anticancer drug docetaxel exhibits enhanced aqueous solubility and improved dissolution rates upon complexation with DM-β-CD. tandfonline.comnih.gov Studies have demonstrated the formation of a 1:1 molar ratio inclusion complex. tandfonline.comnih.gov Physicochemical characterization has confirmed the transformation of crystalline docetaxel into an amorphous state within the complex, contributing to its improved biopharmaceutical performance. tandfonline.com

| Guest Molecule | Primary Stoichiometry (Host:Guest) | Key Findings |

| Phenol | 1:1 | Enhanced stability compared to β-CD complex due to stronger van der Waals interactions and hydrogen bonds. nih.gov |

| Mianserin | 1:1 | Stable complex formation in water, with different aromatic rings of the guest potentially embedded in the cavity. nih.govacs.org |

| Tretinoin | 1:1 | Increased solubility with the side chain including the COOH group proposed to be included in the cavity. nih.govnih.gov |

| Docetaxel | 1:1 | Markedly increased aqueous solubility and dissolution rate. tandfonline.com |

Interactions with Lipids and Steroidal Compounds (e.g., cholesterol)

DM-β-CD has a notable ability to interact with and encapsulate lipophilic molecules like cholesterol. This property is particularly significant in biological and pharmaceutical contexts. Cholesterol is a well-recognized "guest molecule" for DM-β-CD, forming stable inclusion complexes. nih.gov This interaction is driven by the hydrophobic nature of the cholesterol molecule fitting into the nonpolar cavity of the cyclodextrin.

Studies have shown that DM-β-CD can effectively solubilize cholesterol in aqueous solutions. ingentaconnect.com The formation of cholesterol inclusion complexes is a key mechanism by which DM-β-CD can extract cholesterol from cell membranes, a process that has been utilized in cell biology research to study the role of membrane cholesterol. nih.govnih.gov The complexation of cholesterol by DM-β-CD has also been explored for its potential to reduce cholesterol absorption. ingentaconnect.com

Complexation with Flavonoids (e.g., naringenin) and Saponins (e.g., Ginsenoside Rg3)

The application of DM-β-CD extends to the complexation of natural products like flavonoids and saponins, often with the aim of improving their solubility and stability.

Advanced Characterization Techniques for Dimethyl Beta Cyclodextrin and Its Inclusion Complexes

Spectroscopic Methods for Elucidating Molecular Interactions

Spectroscopic techniques are indispensable for probing the intricate molecular interactions that govern the formation and stability of DMB inclusion complexes. These methods provide detailed information on structural changes, functional group involvement, and the chiral recognition capabilities of the host-guest system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of DMB inclusion complexes in solution. researchgate.netslideshare.net By analyzing the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR), researchers can gain insights into the inclusion phenomenon.

¹H NMR Spectroscopy: The formation of an inclusion complex is often evidenced by changes in the chemical shifts of the protons of both the host (DMB) and the guest molecule. nih.gov Protons located within the hydrophobic cavity of the DMB molecule, particularly H-3 and H-5, typically exhibit the most significant shifts upon inclusion of a guest molecule. researchgate.net Conversely, protons on the exterior of the DMB, such as H-1, H-2, and H-4, show smaller changes. researchgate.net These complexation-induced shifts (CIS) provide information about the penetration depth and orientation of the guest molecule within the DMB cavity. nih.gov For instance, in a study involving a docetaxel (B913)/dimethyl-β-cyclodextrin inclusion complex, ¹H NMR results confirmed the formation of a true inclusion complex at a 1:1 molar ratio. nih.gov

¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR spectroscopy can detect changes in the chemical environment of carbon atoms upon complexation. The chiral cavity of the DMB can create an anisotropic environment for a guest molecule, leading to the splitting of signals from prochiral carbon atoms in the guest's ¹³C NMR spectrum. beilstein-journals.orgbeilstein-archives.org The magnitude of this split is correlated to the distance of the guest's atoms from the wall of the host's cavity, offering valuable information about the guest's conformation within the complex. beilstein-journals.orgbeilstein-archives.org

Rotating-frame Overhauser Effect Spectroscopy (ROESY): 2D ROESY NMR experiments are instrumental in providing direct evidence of host-guest interactions by detecting through-space correlations between the protons of the DMB and the guest molecule. nih.gov The presence of cross-peaks between the inner protons of the DMB cavity (H-3, H-5, and H-6) and the protons of the guest molecule confirms the encapsulation of the guest. acs.org These experiments are crucial for determining the specific parts of the guest molecule that are inserted into the DMB cavity.

| Technique | Key Findings | Applications |

| ¹H NMR | - Chemical shift changes of host and guest protons upon complexation. nih.gov - Determination of stoichiometry. | - Confirmation of inclusion complex formation. nih.gov - Elucidation of guest orientation within the cavity. |

| ¹³C NMR | - Splitting of prochiral carbon signals of the guest molecule. beilstein-journals.orgbeilstein-archives.org | - Probing the chiral environment of the DMB cavity. beilstein-journals.orgbeilstein-archives.org - Determining guest conformation. |

| ROESY | - Through-space correlations between host and guest protons. nih.gov | - Direct evidence of guest encapsulation. acs.org - Identifying the specific parts of the guest inside the cavity. |

This table provides a summary of the applications and key findings of different NMR techniques in the study of Dimethyl-beta-cyclodextrin inclusion complexes.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is widely used to confirm the formation of DMB inclusion complexes by analyzing the vibrational modes of functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for identifying changes in the chemical environment of functional groups upon complexation. researchgate.net The formation of an inclusion complex can lead to the shifting, broadening, or reduction in intensity of characteristic absorption bands of the guest molecule. researchgate.netresearchgate.net These spectral changes suggest that the guest molecule is shielded within the DMB cavity, leading to restricted vibrations. For example, in the study of a gemfibrozil (B1671426)/dimethyl-β-cyclodextrin inclusion complex, FTIR spectroscopy was used to follow the complexation process during co-grinding. nih.gov The analysis of the infrared spectra of miconazole (B906) and its inclusion complexes with methyl-β-cyclodextrin showed the disappearance or masking of characteristic drug bands, confirming complex formation. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying molecules with weak infrared absorption or for analyzing aqueous solutions. The complexation can induce changes in the Raman scattering signals of the guest molecule, indicating its inclusion within the DMB cavity.

| Technique | Observed Changes Upon Complexation | Interpretation |

| FTIR | - Shifting of characteristic bands. researchgate.net - Reduction in peak intensity. acs.org - Broadening of absorption peaks. researchgate.net | - Altered vibrational modes of the guest due to inclusion. - Shielding of functional groups within the D-MB cavity. |

| Raman | - Changes in scattering signals of the guest molecule. | - Confirmation of guest encapsulation and interaction with the DMB cavity. |

This table summarizes the typical changes observed in FTIR and Raman spectra upon the formation of this compound inclusion complexes and their interpretation.

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and Circular Dichroism (CD), are employed to study complexation and the chiral recognition properties of DMB.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: UV-Vis spectroscopy is a straightforward method to investigate the formation of inclusion complexes in solution. nih.gov When a guest molecule with a suitable chromophore is encapsulated within the DMB cavity, changes in its UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity, can be observed. nih.govresearchgate.net These changes are attributed to the altered microenvironment of the chromophore upon moving from the bulk solvent to the less polar DMB cavity. researchgate.net This technique can also be used to determine the stoichiometry and stability constants of the inclusion complexes. medjchem.comuot.edu.ly

Circular Dichroism (CD) Spectroscopy: Circular dichroism is a powerful technique for studying the chiral recognition capabilities of DMB. libretexts.org As DMB itself is a chiral molecule, it can induce a CD signal in an achiral guest molecule upon complexation. For chiral guest molecules, complexation with DMB can lead to significant changes in their CD spectra, providing evidence of chiral discrimination. acs.orgnih.gov This technique is particularly useful for investigating the preferential binding of one enantiomer over another. nih.gov

| Technique | Primary Application | Information Gained |

| UV-Vis Absorption | - Complexation studies in solution. nih.gov | - Confirmation of complex formation. - Determination of stoichiometry and stability constants. medjchem.comuot.edu.ly |

| Circular Dichroism (CD) | - Chiral recognition studies. libretexts.org | - Evidence of induced chirality in achiral guests. - Chiral discrimination of enantiomeric guests. acs.orgnih.gov |

This table outlines the primary applications and the type of information obtained from UV-Vis and CD spectroscopy in the analysis of this compound inclusion complexes.

Thermal and Diffraction Techniques for Solid-State Characterization

Thermal and diffraction methods are essential for characterizing the solid-state properties of DMB and its inclusion complexes, providing information on thermal stability, phase transitions, and crystallinity.

Differential Scanning Calorimetry (DSC) is a fundamental technique for studying the thermal properties of DMB inclusion complexes in the solid state. nih.gov The formation of an inclusion complex is often indicated by the disappearance or shifting of the melting point endotherm of the guest molecule. researchgate.net This suggests that the guest molecule is no longer present as a separate crystalline phase but is instead encapsulated within the DMB molecules. nih.govresearchgate.net The DSC thermogram of the complex will typically show a different thermal profile compared to the physical mixture of the host and guest. For instance, in the characterization of a gemfibrozil/dimethyl-β-cyclodextrin complex, the endothermic peak corresponding to the melting of gemfibrozil progressively vanished from the DSC curves as the co-grinding time increased, indicating complex formation. nih.gov

X-ray Diffraction (XRD) and its powder form, X-ray Powder Diffractometry (XRPD), are powerful techniques for analyzing the crystalline structure of materials. nih.gov Pure DMB and many guest molecules are crystalline and exhibit characteristic diffraction patterns. researchgate.net Upon formation of an inclusion complex, the original diffraction peaks of the guest molecule often disappear or are significantly reduced in intensity, and a new, more amorphous pattern may emerge. nih.govresearchgate.net This change from a crystalline to a more amorphous state is strong evidence of inclusion complex formation, indicating that the guest molecules are molecularly dispersed within the DMB matrix. nih.govresearchgate.net For example, XRPD analysis of a gemfibrozil-dimethyl-β-cyclodextrin product revealed its amorphous state after a certain period of co-grinding. nih.gov

| Technique | Key Indicator of Complex Formation | Inferred Structural Change |

| DSC | - Disappearance or shift of the guest's melting endotherm. researchgate.net | - Encapsulation of the guest molecule within the DMB. |

| XRD/XRPD | - Disappearance of guest's characteristic diffraction peaks. nih.gov - Appearance of a new, often amorphous, diffraction pattern. researchgate.net | - Loss of crystallinity of the guest. - Molecular dispersion of the guest within the DMB matrix. |

This table highlights the key indicators of complex formation observed in DSC and XRD/XRPD analyses and the corresponding inferred structural changes.

X-ray Crystallography for Detailed Crystal Structure Determination of DM-β-CD and Clathrate Hydrates

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystal. In the context of this compound, this method provides invaluable insights into the conformation of the macrocycle, the nature of host-guest interactions within inclusion complexes, and the packing arrangements in the crystalline state.

Studies using X-ray crystallography have elucidated the crystal structure of various DM-β-CD inclusion complexes. For instance, the analysis of a gemfibrozil/dimethyl-β-cyclodextrin inclusion complex revealed changes in the crystalline structure of the guest molecule upon complexation. nih.gov The diffraction pattern of the complex showed a decrease in crystallinity, indicating the formation of an amorphous solid dispersion, a common feature when a crystalline guest is encapsulated within the cyclodextrin (B1172386) cavity. nih.gov

Furthermore, X-ray diffraction (XRD) is instrumental in characterizing clathrate hydrates, which are crystalline water-based solids with gas molecules trapped inside. While specific studies on DM-β-CD clathrate hydrates are less common, the principles of XRD are broadly applied to understand the crystalline framework of cyclodextrin hydrates and how guest molecules are incorporated. nih.govnih.gov The analysis of β-cyclodextrin complexes with molecules like p-aminobenzoic acid has demonstrated the capability of powder X-ray diffraction to solve complex crystal structures, providing details on hydrogen bonding and the location of the guest within the cavity. nih.gov These studies serve as a model for understanding the potential structures of DM-β-CD clathrates. The diffraction patterns of DM-β-CD complexes often show a significant reduction in peak intensity compared to the pure components, which is indicative of the formation of a new solid phase and the reduction in the crystallinity of the guest molecule. nih.govresearchgate.net

| Complex | Crystallographic System | Key Findings from X-ray Diffraction |

| Gemfibrozil/DM-β-CD | Amorphous | Progressive disappearance of drug's crystalline peaks with co-grinding, indicating complexation and amorphization. nih.gov |

| DM-β-CD/guest complex | Not specified | Reduction in crystallinity of the guest molecule upon inclusion. researchgate.net |

| β-cyclodextrin/p-aminobenzoic acid | Monoclinic | Detailed structural information, including hydrogen bonding and guest orientation, can be obtained from powder diffraction data. nih.gov |

| β-cyclodextrin/dimethylformamide hydrate | Monoclinic | The packing and unit-cell parameters are influenced by hydration and the hydrogen-bonded network. nih.gov |

Microscopic and Chromatographic Characterization

Scanning Electron Microscopy (SEM) is a vital tool for examining the surface morphology and particle shape of solid materials. For DM-β-CD and its inclusion complexes, SEM provides visual evidence of changes in the physical appearance of the raw materials after the complexation process.

Typically, pure DM-β-CD appears as crystalline particles of a specific shape and size. researchgate.netresearchgate.net When a guest molecule is included to form a complex, the resulting product often exhibits a different morphology. researchgate.netresearchgate.net For example, in the formation of an inclusion complex between docetaxel and DM-β-CD, SEM images showed a distinct change from the crystalline state of the drug to an amorphous form in the complex. nih.gov Similarly, the complexation of β-caryophyllene with methyl-β-cyclodextrin resulted in solid binary systems with altered surface characteristics, confirming the formation of a new solid phase. acs.org

The change in morphology is a strong indicator that an inclusion complex has been formed. The original crystalline structure of both the host and guest molecules is often lost, and a new, more amorphous or microcrystalline structure is formed. scirp.orgresearchgate.net This morphological transformation can influence the physicochemical properties of the guest molecule.

| Sample | Observed Morphology via SEM |

| Pure β-cyclodextrin | Irregularly shaped crystalline particles. researchgate.netresearchgate.net |

| Docetaxel/DM-β-CD Inclusion Complex | Change from crystalline drug to an amorphous form. nih.gov |

| Holmium-β-cyclodextrin Complex | Heterogeneous, smooth, agglomerated surfaces with sizes ranging from 10 to 30 micrometers. scirp.org |

| β-caryophyllene/MβCD Inclusion Complex | Stable solid complexes with altered surface characteristics. acs.org |

Atomic Force Microscopy (AFM) offers high-resolution imaging of surface topography at the nanoscale. It can be used to visualize individual particles or molecules and to determine their size and size distribution.

AFM has been employed to study the surface of DM-β-CD and its complexes, providing more detailed topographical information than SEM. mdpi.comrsc.org For instance, AFM has been used to observe the formation of model lipid rafts and the effect of methyl-β-cyclodextrin on these structures. nih.gov Such studies demonstrate the ability of AFM to monitor molecular-level interactions on surfaces.

In the context of nanoparticle formulations involving cyclodextrins, AFM is used to characterize the particle size and distribution. researchgate.netnih.gov For example, in the study of tea polyphenols encapsulated in β-cyclodextrin, AFM revealed that after encapsulation, the number of large particles was reduced, and there were more uniformly distributed microparticles. researchgate.net This indicates that the complexation process can lead to a more homogeneous particle size distribution.

| Sample | AFM Findings |

| β-cyclodextrin | Can be visualized as individual molecules or aggregates on a surface. nih.gov |

| Tea polyphenol/β-cyclodextrin complex | More uniformly distributed microparticles compared to the pure polyphenol. researchgate.net |

| Methyl-β-cyclodextrin on lipid bilayers | Induces changes in the surface topography, demonstrating its interaction with the membrane. nih.gov |

| Folic acid-MβCD/adamantane-albumin nanoparticles | Particle size and distribution can be accurately determined. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for the separation, identification, and quantification of components in a mixture. arikesi.or.id For DM-β-CD, HPLC is crucial for assessing its purity and for studying the formation and stability of its inclusion complexes. researchgate.net

The purity of DM-β-CD can be determined by HPLC, ensuring that it is free from starting materials like unmodified β-cyclodextrin or other impurities. thermofisher.com One of the main challenges in the HPLC analysis of cyclodextrin inclusion complexes is their dynamic equilibrium and stability during the analysis. researchgate.netarikesi.or.id

HPLC methods are also developed to separate the inclusion complex from the free guest and host molecules. researchgate.netarikesi.or.id This is essential for determining the amount of guest molecule that has been successfully encapsulated. Various HPLC methods have been developed for the analysis of cyclodextrin inclusion complexes, often utilizing C18 columns. researchgate.net The choice of mobile phase is critical and is tailored to the specific properties of the complex being analyzed. researchgate.netacs.orgacs.org Furthermore, HPLC can be used to determine the thermodynamic parameters of complexation by analyzing the retention behavior of the guest molecule in the presence of DM-β-CD in the mobile phase. nih.gov

| Parameter | HPLC Application | Key Considerations |

| Purity Assessment | Quantifies DM-β-CD and detects impurities like unmodified β-cyclodextrin. thermofisher.com | Method validation is crucial for accuracy and reliability. arikesi.or.id |

| Separation of Complexes | Separates the inclusion complex from free host and guest molecules. researchgate.netarikesi.or.id | The dynamic equilibrium of the complex can be a challenge. researchgate.netarikesi.or.id |

| Thermodynamic Studies | Determines stability constants and thermodynamic parameters of complexation. nih.gov | The mobile phase composition influences the retention behavior. nih.gov |

Phase Solubility Analysis for Complexation Efficiency and Stability Constants

Phase solubility analysis is a widely used method to investigate the interaction between a host and a guest molecule in solution. It is particularly useful for determining the stoichiometry of the inclusion complex and its stability constant (K_s). The method, originally described by Higuchi and Connors, involves measuring the solubility of a sparingly soluble guest molecule in the presence of increasing concentrations of the host molecule (DM-β-CD).

The resulting phase solubility diagram provides information about the type of complex formed. A-type diagrams indicate the formation of soluble complexes, while B-type diagrams suggest the formation of complexes with limited solubility. nih.gov For DM-β-CD, which is highly water-soluble, A-type diagrams are common. An A_L-type diagram, which shows a linear increase in guest solubility with increasing DM-β-CD concentration, is indicative of a 1:1 stoichiometry. nih.govresearchgate.net

From the slope of the linear portion of the A_L-type diagram, the stability constant (K_s) can be calculated. nih.govresearchgate.net The stability constant is a measure of the strength of the interaction between the host and guest molecules. A higher K_s value indicates a more stable complex. This method has been used to determine the stability constants for a wide range of guest molecules with DM-β-CD and other cyclodextrins. researchgate.netuliege.benih.govresearchgate.net The complexation efficiency (CE), which is the ratio of the complexed drug to the cyclodextrin, can also be derived from the phase solubility data. nih.govresearchgate.net

| Guest Molecule | Cyclodextrin | Phase Solubility Diagram Type | Stoichiometry | Stability Constant (K_s) |

| Chrysin | Randomly-methylated-β-cyclodextrin (RAMEB) | A_L | 1:1 | High |

| Repaglinide | β-CD and its derivatives | A_L and B_s | 1:1 | HP-β-CD > RAMEB > β-CD |

| Gefitinib | HP-β-CD | A_L | 1:1 | 897 M⁻¹ |

| Betamethasone | Dimethylated-βCD (Dimeb) | Not specified | 1:1 | Dependent on experimental conditions |

Theoretical and Computational Investigations of Dimethyl Beta Cyclodextrin Systems

Molecular Modeling and Simulation Methodologies

Theoretical and computational chemistry offer powerful tools to investigate the behavior of dimethyl-beta-cyclodextrin (DIMEB) at an atomic level. These methods provide insights into the molecule's flexibility, electronic properties, and interactions with other molecules, complementing experimental findings. A variety of computational techniques are employed to study DIMEB systems, each offering unique advantages in exploring different aspects of its molecular behavior.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

Molecular dynamics (MD) simulations are a cornerstone for studying the conformational flexibility and dynamic behavior of DIMEB. researchgate.netarxiv.orgnih.govrsc.orgnih.gov These simulations model the movement of atoms over time, providing a detailed picture of how the molecule changes its shape and interacts with its environment.

Studies have shown that the flexibility of DIMEB is significantly influenced by the surrounding solvent. researchgate.netarxiv.orgrsc.org In polar solvents like water and methanol, DIMEB exhibits large structural fluctuations and deformations of its cavity. researchgate.netarxiv.orgrsc.org This is attributed to the competition between intramolecular hydrogen bonds within the DIMEB molecule and intermolecular hydrogen bonds formed with the polar solvent molecules. researchgate.netarxiv.orgrsc.org Conversely, in non-polar solvents such as cyclohexane (B81311) and octane, DIMEB tends to maintain a more stable and symmetric cyclic cavity shape due to the dominance of intramolecular hydrogen bonds. arxiv.orgrsc.org

MD simulations are also instrumental in understanding the formation of inclusion complexes, where a "guest" molecule is encapsulated within the DIMEB cavity. These simulations can reveal the process of a guest molecule entering the cavity and the resulting conformational changes in both the host (DIMEB) and the guest. nih.gov The insights from MD simulations are crucial for understanding the stability and dynamics of these host-guest systems, which are fundamental to the applications of DIMEB in various fields.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetic properties of molecules like DIMEB. nih.govnih.govmdpi.comresearchgate.netmdpi.com DFT calculations provide valuable information about the distribution of electrons within the molecule and the energies associated with different molecular conformations and interactions.

DFT studies have been employed to compare the stability of host-guest complexes of DIMEB with its parent molecule, β-cyclodextrin. For instance, calculations have shown that the complex between DIMEB and phenol (B47542) is significantly more stable than the corresponding complex with β-cyclodextrin. nih.govnih.gov This increased stability is attributed to the disruption of the hydrogen bond network on the primary face of β-cyclodextrin upon methylation, leading to greater flexibility and stronger van der Waals interactions and intermolecular hydrogen bonds with the guest molecule. nih.govnih.gov

The choice of the DFT functional can significantly impact the results. nih.govacs.org Different functionals may predict different lowest energy conformers for DIMEB and yield varying complexation energies for its inclusion complexes. nih.govacs.org For example, studies on the DIMEB-mianserin complex showed that the B3LYP-GD2 and M062X-GD3 functionals predicted different preferred orientations of the guest molecule within the host cavity and different complexation energies. acs.org Therefore, careful selection and validation of the DFT method are crucial for obtaining accurate and reliable results. mdpi.comacs.org

Semi-Empirical Quantum Mechanical Methods (e.g., AM1, PM6, PM7) for Interaction Energies

Semi-empirical quantum mechanical methods, such as AM1, PM6, and PM7, offer a computationally less expensive alternative to DFT for calculating interaction energies in DIMEB systems. researchgate.netcellulosechemtechnol.ro These methods are often used for initial screening of potential host-guest complexes and for studying large systems where DFT calculations would be prohibitively time-consuming. mdpi.comacs.org

Semi-empirical methods have been successfully used to study the inclusion of various guest molecules into the DIMEB cavity. researchgate.netcellulosechemtechnol.ro For example, PM7 calculations have been used to investigate the inclusion complexation of dimethoate (B1670662) in β-cyclodextrin, providing insights into the optimal 3D structure and complexation energies. researchgate.net Similarly, the PM3 method has been employed to study the complexation of 5-flucytosine with β-cyclodextrin, identifying stable complex geometries and highlighting the role of hydrogen bonds. cellulosechemtechnol.ro

While semi-empirical methods can provide valuable qualitative insights and rank the stability of different configurations, it is often recommended to refine the results with more accurate methods like DFT to obtain reliable complexation energy values. mdpi.com Studies comparing different methods have shown that while PM6-D3 can provide reasonable accuracy, DFT methods with dispersion corrections, such as B3LYP/6-31G(d,p)-D3, generally yield the most accurate results for cyclodextrin (B1172386) inclusion complexes. mdpi.com

Molecular Mechanics (MM) and Monte Carlo (MC) Simulations

Molecular Mechanics (MM) and Monte Carlo (MC) simulations are additional computational tools used to explore the conformational space and interactions of DIMEB systems. mdpi.com MM methods use classical force fields to calculate the potential energy of a system, allowing for rapid exploration of different conformations. nih.gov MC simulations, on the other hand, use random sampling to generate different molecular configurations and evaluate their energies.

MC simulations have been used in conjunction with DFT to investigate the inclusion of molecules like trichloroethylene (B50587) into the DIMEB cavity. mdpi.com These simulations can help identify the most favorable orientations of the guest molecule within the host and provide insights into the thermodynamics of the complexation process. mdpi.com The results from MC simulations can show an energetic preference for the formation of certain inclusion complexes. mdpi.com

MM methods, often as part of a hybrid quantum mechanics/molecular mechanics (QM/MM) approach, are valuable for studying large systems where a full quantum mechanical treatment is not feasible. nih.govscispace.com In these approaches, the chemically active region (e.g., the guest molecule and the immediate vicinity of the DIMEB cavity) is treated with a QM method, while the rest of the system is described by a less computationally demanding MM force field.

Molecular Docking for Prediction of Binding Modes and Conformations

Molecular docking is a computational technique specifically designed to predict the preferred binding orientation of a "ligand" (guest molecule) to a "receptor" (host molecule) to form a stable complex. nih.gov This method is widely used to study the inclusion complexes of DIMEB and to predict the binding modes and conformations of various guest molecules within its cavity.

Docking studies have been instrumental in understanding how different guest molecules fit inside the DIMEB cavity and in predicting the binding energies of these complexes. For example, molecular docking has been used to investigate the inclusion of finasteride (B1672673) in DIMEB, revealing that the binding is stronger and more favorable compared to other cyclodextrin derivatives due to the hydrophobic nature of the DIMEB pocket. nih.gov The additional methyl groups in DIMEB create a more hydrophobic environment that can better accommodate hydrophobic guest molecules. nih.gov

The results of molecular docking can provide a starting point for more detailed investigations using methods like MD simulations or DFT calculations. mdpi.com By predicting the most likely binding poses, docking can significantly reduce the computational cost of subsequent, more rigorous calculations.

Elucidation of Molecular Interactions and Energetics

The primary driving forces for the formation of DIMEB inclusion complexes include van der Waals interactions and hydrogen bonds. nih.govresearchgate.net The hydrophobic interior of the DIMEB cavity provides a favorable environment for nonpolar guest molecules or nonpolar parts of guest molecules, leading to stabilizing van der Waals interactions. nih.gov At the same time, the hydroxyl and methoxy (B1213986) groups on the rims of the DIMEB molecule can form hydrogen bonds with suitable functional groups on the guest molecule. nih.govresearchgate.net

DFT calculations have shown that methylation of β-cyclodextrin to form DIMEB can lead to stronger intermolecular hydrogen bonds with guest molecules like phenol. nih.gov For instance, the interaction energy of the hydrogen bond between the hydroxyl group of phenol and the primary face of DIMEB was calculated to be significantly stronger than the corresponding interaction with β-cyclodextrin. nih.gov

Energy decomposition analysis, a computational technique that breaks down the total interaction energy into different components, can further clarify the contributions of various forces. researchgate.net Such analyses have confirmed the importance of hydrogen bonding as a key attractive interaction in stabilizing DIMEB inclusion complexes. researchgate.net

The table below summarizes the binding energies of DIMEB with various guest molecules as determined by different computational methods.

| Guest Molecule | Computational Method | Binding Energy (kcal/mol) | Reference |

| Phenol | DFT (B97-3c) | -5.23 | nih.govnih.gov |

| Mianserin (B1677119) | DFT (B3LYP-GD2) | -29.6 | acs.org |

| Mianserin | DFT (M062X-GD3) | -23.9 | acs.org |

| Finasteride | Molecular Docking | -6.3 | nih.gov |

| Trichloroethylene | DFT (BLYP-D4/def2-SVP-gCP) | -21.21 | mdpi.com |

| Trichloroethylene | DFT (PBEh-3c) | -20.34 (gas), -14.97 (water) | mdpi.com |

Quantification of Host-Guest Complexation Energies and Free Enthalpies

Computational chemistry provides powerful tools to quantify the energetic aspects of host-guest complexation involving this compound (DM-β-CD). These methods allow for the detailed calculation of binding energies and Gibbs free energies, offering insights into the stability of the formed inclusion complexes.

A notable theoretical study utilized density functional theory (DFT) to compare the complexation of phenol with both β-cyclodextrin (β-CD) and DM-β-CD. nih.govnih.gov The calculated free binding energy for the DM-β-CD/phenol complex was -5.23 kcal/mol, which is significantly more negative (by approximately 50%) than the -2.62 kcal/mol calculated for the β-CD/phenol complex. nih.govnih.govresearchgate.net This indicates a thermodynamically more favorable interaction and a more stable complex for the methylated derivative. nih.govnih.gov

The accuracy of these computational approaches is often validated by comparing the calculated values with experimental data. For instance, the calculated free binding energy for the β-CD/phenol complex (-2.62 kcal/mol) showed excellent agreement with the experimentally determined value of -2.69 kcal/mol obtained from calorimetric measurements. nih.govnih.govresearchgate.net This agreement lends confidence to the level of theory used (B97-3c) and supports the prediction that DM-β-CD forms a more stable complex with phenol. nih.govnih.govresearchgate.net

Molecular dynamics (MD) simulations coupled with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Poisson-Boltzmann Surface Area (MM/PBSA) are also employed to estimate the free energy of binding. nih.gov In a study involving 8-bromobaicalein (BB) and different β-cyclodextrins, the MM/GBSA-based free energy calculations corroborated experimental findings, showing the highest binding affinity for the BB/DM-β-CD complex. nih.gov The primary driving force for the formation of these complexes was identified as van der Waals interactions. nih.gov

The choice of computational method and parameters, such as the force field in MD simulations, is crucial. The GROMOS force field, for example, has been used to study the interactions in cyclodextrin complexes, where the total energy of the complex is a sum of the interaction energy and the energy differences of the host and guest molecules between their isolated and complexed states. researchgate.netmdpi.com

Below is a data table summarizing the calculated energetic parameters for the complexation of phenol with β-CD and DM-β-CD.

| Complex | Calculated Free Binding Energy (ΔGcalc) (kcal/mol) | Experimental Free Binding Energy (ΔGexp) (kcal/mol) |

| β-CD/phenol | -2.62 nih.govnih.gov | -2.69 nih.govnih.gov |

| DM-β-CD/phenol | -5.23 nih.govnih.gov | Not Found |

Analysis of Intra- and Intermolecular Non-Covalent Interactions (e.g., van der Waals, hydrogen bonds, CH/π interactions)

The stability of this compound (DM-β-CD) host-guest complexes is governed by a delicate balance of various non-covalent interactions. Computational methods are instrumental in dissecting and quantifying these forces, which include van der Waals (vdW) interactions, hydrogen bonds, and CH/π interactions.

A detailed analysis of the DM-β-CD/phenol complex revealed that methylation of the parent β-cyclodextrin (β-CD) significantly alters the interaction landscape. nih.govnih.gov Methylation disrupts the intramolecular hydrogen bond network present at the primary face of β-CD. nih.govnih.gov This disruption increases the flexibility of the DM-β-CD host, allowing it to better accommodate the guest molecule, phenol, leading to stronger vdW interactions and intermolecular hydrogen bonds. nih.govnih.govresearchgate.net

For the DM-β-CD/phenol complex, the interaction energy is predominantly driven by vdW interactions, which account for approximately 70% of the total interaction. nih.gov The estimated vdW energy (ΔΕvdW) for the DM-β-CD/phenol complex is -14.67 kcal/mol, which is more favorable than the -11.40 kcal/mol for the β-CD/phenol complex. nih.gov This enhancement in vdW forces is attributed to the greater flexibility of the DM-β-CD macrocycle. nih.gov

Hydrogen bonding also plays a crucial role. The intermolecular hydrogen bond between the hydroxyl group of phenol and the primary face of DM-β-CD (via an OH-OCH₃ interaction) was found to be stronger (-7.31 kcal/mol) compared to the corresponding interaction in the β-CD/phenol complex (-4.99 kcal/mol). nih.gov

The table below presents a breakdown of the calculated intermolecular interaction energies for the phenol complexes with β-CD and DM-β-CD.

| Interaction Type | β-CD/phenol Complex (kcal/mol) | DM-β-CD/phenol Complex (kcal/mol) |

| Total Interaction Energy | -14.96 nih.gov | -18.27 nih.gov |

| van der Waals (vdW) Energy | -11.40 nih.gov | -14.67 nih.gov |

| Intermolecular Hydrogen Bond Energy | -4.99 nih.gov | -7.31 nih.gov |

Furthermore, computational techniques like Reduced Density Gradient (RDG), Non-Covalent Interaction (NCI) analysis, and Independent Gradient Model (IGM) are used to visualize and investigate these weak interactions. researchgate.net Studies on other cyclodextrin complexes have confirmed that hydrogen bonds and vdW interactions are the main stabilizing forces. researchgate.net Energy decomposition analysis (EDA) can further emphasize the significance of hydrogen bonds as attractive interactions. researchgate.net

Impact of Solvation Models and Basis Sets on Computational Outcomes

The accuracy of computational predictions for this compound (DM-β-CD) systems is highly dependent on the chosen theoretical framework, particularly the solvation model and the basis set. These choices can significantly influence the calculated energies, structures, and interaction profiles.

Solvation models are crucial for simulating the behavior of molecules in a solvent, which is the natural environment for most host-guest complexation events. Implicit solvation models, such as the Solvation Model based on Density (SMD), Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), and Conductor-like Screening Model (COSMO), are commonly used. researchgate.net These models represent the solvent as a continuous medium with specific dielectric properties. Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of local solvent-solute interactions but are computationally more expensive. mdpi.com

The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, also plays a critical role. Larger basis sets generally provide more accurate results but at a higher computational cost. researchgate.net However, it has been observed that increasing the basis set size does not always lead to better agreement with experimental data, especially if the parameters of the solvation model were calibrated using smaller basis sets. researchgate.net

A study comparing various quantum chemical approaches (including DFT methods like B3LYP, CAM-B3LYP, ωB97X-D, and M06HF, and the semiempirical PM7 method) with different basis sets and solvation models found that DFT methods generally produce smaller errors in the Gibbs free energy of solvation (ΔGs) values compared to the PM7 method. researchgate.net

For instance, a theoretical investigation of a β-cyclodextrin/dimethoate complex employed the CAMB3LYP functional with the 6-31G(d,p) basis set in both gas phase and water (using a solvation model). researchgate.net The validation of the computational level is often achieved by comparing results to experimental data. In a study of a DM-β-CD/phenol complex, the B97-3c level of theory was validated by the excellent agreement between the calculated and experimental free binding energy for the parent β-CD/phenol complex. nih.govnih.govresearchgate.net

The following table summarizes different computational methods and their applications in studying cyclodextrin systems.

| Computational Method/Model | Application | Reference |

| B97-3c | Calculation of free binding energy for DM-β-CD/phenol complex. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| CAMB3LYP/6-31G(d,p) | Evaluation of interactions in a β-cyclodextrin/dimethoate complex in gas and water. researchgate.net | researchgate.net |

| SMD, IEFPCM, COSMO | Solvation models used to analyze solvation effects in various solvents. researchgate.net | researchgate.net |

| PM7 | Semiempirical method used for comparison with DFT methods for solvation energy calculations. researchgate.net | researchgate.net |